molecular formula C9H8INO B1322081 6-Iodo-3,4-dihydroquinolin-2(1H)-one CAS No. 296759-29-0

6-Iodo-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1322081
M. Wt: 273.07 g/mol
InChI Key: PUUNMOULCTUKSG-UHFFFAOYSA-N
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Description

The compound 6-Iodo-3,4-dihydroquinolin-2(1H)-one is a halogen-substituted dihydroquinolinone, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the general class of dihydroquinolinones and related structures have been synthesized and studied for various properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones, involves base-promoted condensation reactions . Similarly, 6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-4(3H)-ones are synthesized through a process that yields compounds with significant biological activities . The synthesis of 6- or 8-halogen-substituted 2,3-dihydroquinolin-4(1H)-ones includes the formation of 1-acetyl derivatives and reactions with Mannich bases . A one-pot synthesis approach has been used for the creation of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 6-Iodo-3,4-dihydroquinolin-2(1H)-one.

Molecular Structure Analysis

The molecular structure of dihydroquinolinones is characterized by spectroscopic methods such as IR, 1H-NMR, and 13C NMR . These techniques are essential for confirming the structure of synthesized compounds, including the presence of the iodine substituent in the 6-position of the dihydroquinolinone ring.

Chemical Reactions Analysis

The reactivity of dihydroquinolinones can vary depending on the position and nature of the substituents. For instance, 6-substituted dihydroquinolinones can react with Mannich bases, while 8-substituted ones may not under similar conditions . The iodine substituent in the 6-position could potentially influence the reactivity of the compound in various chemical reactions, including further functionalization or participation in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinones, such as solubility, melting point, and stability, are influenced by their molecular structure. Halogen substituents, like iodine, can affect these properties significantly. The presence of an iodine atom can also enhance the lipophilicity of the compound, which may influence its biological activity and pharmacokinetic profile. The specific properties of 6-Iodo-3,4-dihydroquinolin-2(1H)-one would need to be determined experimentally, but insights can be drawn from related compounds .

Scientific Research Applications

Antifungal and Antimicrobial Applications

6-Iodo-3,4-dihydroquinolin-2(1H)-one derivatives have shown promise in antifungal and antimicrobial applications. El-Hashash et al. (2015) synthesized a novel group of 6-iodoquinazolin-4(3H)-one derivatives and evaluated their fungicidal activities, highlighting their potential in this area (El-Hashash et al., 2015). Similarly, Alafeefy (2008) prepared a series of 6-iodo-2-phenylquinazolin-4(3H)-one derivatives and screened them for antimicrobial activity, finding several compounds with broad-spectrum antimicrobial properties (Alafeefy, 2008).

Organic Synthesis and Molecular Structure

In organic synthesis, 6-Iodo-3,4-dihydroquinolin-2(1H)-one serves as a key intermediate or component. Mierina et al. (2016) discussed its use in the synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones due to their biological activity, emphasizing its utility in creating valuable molecules like the anticancer drug tipifarnib (Mierina et al., 2016). Additionally, Barlaam et al. (2012) explored the SNAr reaction directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus, which is crucial for synthesizing 6-aminoquinazolin-4(3H)-ones (Barlaam et al., 2012).

Biological and Pharmacological Significance

3,4-Dihydroquinolin-2(1H)-ones, including 6-Iodo derivatives, are noted for their potential biological and pharmacological significance. Harmata and Hong (2007) highlighted the use of enantiomerically pure benzothiazines as templates for making a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007). In the field of tuberculosis research, Mandewale et al. (2016) synthesized a series of hydrazone derivatives bearing the 3,4-dihydroquinolin-2(1H)-one nucleus and demonstrated their effective anti-tubercular properties (Mandewale et al., 2016).

Safety And Hazards


Like all chemicals, quinolinones should be handled with care. They can cause irritation to the skin and eyes, and ingestion or inhalation can lead to harmful effects. Always use appropriate personal protective equipment when handling quinolinones.


Future Directions


The study of quinolinones is an active area of research, with scientists continually developing new synthetic methods and exploring their potential uses in medicine and other fields.


properties

IUPAC Name

6-iodo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUNMOULCTUKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621579
Record name 6-Iodo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3,4-dihydroquinolin-2(1H)-one

CAS RN

296759-29-0
Record name 3,4-Dihydro-6-iodo-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=296759-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dihydroquinolin-2(1H)-one (7.5 g; 51 mmol) and silver (I) sulfate (17.5 g; 56.1 mmol) were suspended in ethanol (250 mL). A solution of iodine in ethanol (250 mL) was added slowly to the reaction over 1 hour. After 6 hours, the reaction was filtered through CELITE diatomaceous earth and washed copiously with methanol. The volatiles were removed under vacuum and the crude residue was triturated with ether. The solids were collected on a fritted funnel and dried under vacuum. This provided the title compound.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SB Sebastiampillai - 2022 - bora.uib.no
Acute myeloid leukemia (AML) is a cancer form where there is an abnormal growth of blood cells in the bone marrow. Today’s cancer treatment towards AML is 35-40% curable for …
Number of citations: 0 bora.uib.no
B Cui, B Yan, K Wang, L Li, S Chen… - Journal of Medicinal …, 2022 - ACS Publications
Necroptosis is a form of programmed cell death. Mixed lineage kinase domain-like protein (MLKL) is the necroptosis executor, and it is involved in various diseases such as tissue …
Number of citations: 4 pubs.acs.org
Y Ren, Y Ge, Q Yan, S Chen, Y Li, L Li… - The Journal of Organic …, 2021 - ACS Publications
Free radical-initiated cascade cyclization of unactivated alkenes with chloralkanes, which undergoes selective activation of the α-C(sp 3 )–H bond of chloralkanes, provides a protocol …
Number of citations: 13 pubs.acs.org

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